2-(Aminomethyl)-1-iodonaphthalene
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Overview
Description
2-(Aminomethyl)-1-iodonaphthalene: is an organic compound that features a naphthalene ring substituted with an iodo group at the first position and an aminomethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-1-iodonaphthalene typically involves the iodination of 2-(Aminomethyl)naphthalene. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-1-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can undergo reduction to form 2-(Aminomethyl)-1-naphthylamine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include 2-(Aminomethyl)-1-azidonaphthalene, 2-(Aminomethyl)-1-cyanonaphthalene, etc.
Oxidation Reactions: Products include 2-(Iodomethyl)-1-naphthylamine and corresponding nitriles.
Reduction Reactions: Products include 2-(Aminomethyl)-1-naphthylamine.
Scientific Research Applications
Chemistry: 2-(Aminomethyl)-1-iodonaphthalene is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1-iodonaphthalene depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating substitution reactions. The aminomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
- 2-(Aminomethyl)-1-bromonaphthalene
- 2-(Aminomethyl)-1-chloronaphthalene
- 2-(Aminomethyl)-1-fluoronaphthalene
Comparison: 2-(Aminomethyl)-1-iodonaphthalene is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in substitution reactions and can influence the compound’s overall reactivity and interaction with other molecules.
Biological Activity
2-(Aminomethyl)-1-iodonaphthalene is an organic compound characterized by the presence of an amino group and an iodine atom attached to a naphthalene ring. Its molecular formula is C11H10IN, with a molecular weight of approximately 297.1 g/mol. The compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The unique structure of this compound enhances its reactivity and biological activity. The presence of the amino group allows for hydrogen bonding and potential interactions with biological macromolecules, while the iodine atom can facilitate specific reactions, such as electrophilic substitution.
Synthesis : The synthesis typically involves several steps, including the introduction of the amino group and iodine into the naphthalene framework. This can be achieved through various methods, including halogenation and amination reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in cancer research and as a potential therapeutic agent.
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to this compound. For instance, derivatives of naphthalene have been shown to interact with cellular targets, potentially inhibiting cancer cell proliferation. The mechanism may involve binding to specific proteins or enzymes that regulate cell growth and apoptosis.
Case Study : A study investigating similar naphthalene derivatives demonstrated that they could inhibit certain kinases involved in cancer progression, suggesting that this compound could exhibit comparable effects .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit hexokinase activity, which is crucial in cancer metabolism . This inhibition could lead to reduced glycolysis rates in cancer cells, making it a candidate for further investigation in metabolic-targeted therapies.
Comparative Analysis of Related Compounds
To better understand the biological implications of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Amino and iodine groups on naphthalene | Dual functionality (amine & iodine) |
1-Iodonaphthalene | Iodine at position 1 | No amino functionality |
2-Aminonaphthalene | Amino at position 2 | No halogen substituent |
3-Iodonaphthalene | Iodine at position 3 | No amino functionality |
This table highlights the unique aspects of this compound that may contribute to its enhanced reactivity and biological activity compared to its analogs.
The proposed mechanism of action for this compound involves its interaction with cellular targets, potentially altering their function. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Properties
CAS No. |
1261800-92-3 |
---|---|
Molecular Formula |
C11H10IN |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
(1-iodonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7,13H2 |
InChI Key |
GSCFNGLOAZPBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)CN |
Origin of Product |
United States |
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